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Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim

prognosis despite multimodal treatment strategies.[1][2] The high degree of tumor

heterogeneity, therapeutic resistance, and the challenge of drug delivery across the blood-brain

barrier (BBB) necessitate the exploration of novel therapeutic agents.[3][4][5] Drug

repurposing, the investigation of existing drugs for new therapeutic indications, offers a

promising and accelerated pathway for identifying effective treatments.[2]

Ivermectin, an FDA-approved antiparasitic agent, has garnered significant attention for its

potential anticancer properties.[3][6][7] Studies have demonstrated its ability to inhibit the

growth of various cancer cells, including glioma, by modulating multiple signaling pathways,

inducing programmed cell death, and inhibiting angiogenesis.[6][7][8][9] This document

provides detailed application notes and protocols for the use of Ivermectin in a preclinical

glioblastoma xenograft model.

Mechanism of Action in Glioblastoma
Ivermectin exerts its anti-glioblastoma effects through a multi-targeted mechanism. It is known

to induce mitochondrial dysfunction and oxidative stress, leading to caspase-dependent

apoptosis.[8][9] Furthermore, Ivermectin inhibits key signaling pathways implicated in glioma
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progression, including the Akt/mTOR and JAK/STAT pathways.[6][8][9] By inhibiting the

Akt/mTOR pathway, Ivermectin can induce autophagy-mediated cell death.[9][10][11] It also

has anti-angiogenic properties, inhibiting the formation of capillary networks essential for tumor

growth.[8][9]
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Caption: Ivermectin's multi-target mechanism in glioblastoma.
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Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of

Ivermectin in glioblastoma models.

Table 1: In Vitro Efficacy of Ivermectin on Glioblastoma Cell Lines

Cell Line Assay IC50 (µM)
Exposure Time
(h)

Key Findings

U87, T98G MTT ~5-15 48-72

Dose-dependent

inhibition of

proliferation.[9]

U251, C6 MTT ~10-25 48-72

Induction of

apoptosis and

cell cycle arrest.

[1][11][12]

U87 MTT Not specified Not specified

Inhibition of

glycolysis via

JAK/STAT

pathway.[6]

Multiple Viability ~25 72

Moderate

cytotoxicity at

higher doses.[13]

Table 2: In Vivo Efficacy of Ivermectin in Glioblastoma Xenograft Models
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Animal Model Tumor Model
Ivermectin
Dose

Administration
Route

Key Findings

Nude Mice U251 Xenograft 20 mg/kg Intraperitoneal

Slower tumor

growth,

increased

autophagy.[13]

Rat C6 Glioma 60 µ g/day Intranasal

70% reduction in

tumor volume

with nanocapsule

delivery.[13]

Rat
Glioma

Xenograft
10 mg/kg Not specified

Inhibition of

tumor growth,

decreased

glycolysis

markers.[6]

Nude Mice
Glioblastoma

Xenograft
Not specified Not specified

Significant

suppression of

tumor growth.[1]

[6]

Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of Ivermectin on glioblastoma cell lines.

Materials:

Glioblastoma cell lines (e.g., U87, U251, T98G)

Complete culture medium (e.g., DMEM with 10% FBS)

Ivermectin (stock solution in DMSO)

96-well plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acsbiomaterials.5c00642
https://pubs.acs.org/doi/10.1021/acsbiomaterials.5c00642
https://www.researchgate.net/publication/375331435_Ivermectin_as_a_potential_therapeutic_strategy_for_glioma
https://www.researchgate.net/publication/327676616_Ivermectin_inhibits_the_growth_of_glioma_cells_by_inducing_cell_cycle_arrest_and_apoptosis_in_vitro_and_in_vivo_SONG_et_al
https://www.researchgate.net/publication/375331435_Ivermectin_as_a_potential_therapeutic_strategy_for_glioma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT reagent (5 mg/mL in PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well in

100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Drug Treatment: Prepare serial dilutions of Ivermectin in culture medium. Remove the old

medium from the wells and add 100 µL of the Ivermectin dilutions. Include a vehicle control

(DMSO) and a no-treatment control.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value.

Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in

immunocompromised mice.[4][5][14][15]

Materials:

Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice)

Glioblastoma cells (e.g., U87, or patient-derived xenograft cells)[5][14]

Stereotactic frame
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Anesthesia (e.g., isoflurane)

Hamilton syringe

Surgical tools

Procedure:

Cell Preparation: Harvest and resuspend glioblastoma cells in sterile PBS or appropriate

medium at a concentration of 1 x 10⁵ cells/µL.

Animal Anesthesia: Anesthetize the mouse and secure it in the stereotactic frame.

Surgical Procedure: Make a small incision in the scalp to expose the skull. Using a

stereotactic drill, create a small burr hole at the desired coordinates in the right cerebral

hemisphere.

Cell Implantation: Slowly inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the brain

parenchyma at a specific depth.[5]

Closure: Slowly retract the syringe, and close the incision with surgical glue or sutures.

Post-operative Care: Monitor the animals for recovery and neurological symptoms. Tumor

growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells)

or MRI.

Preparation Surgery Post-Procedure

1. Culture GBM Cells 2. Harvest & Resuspend Cells 3. Anesthetize Mouse 4. Mount on Stereotaxic Frame 5. Scalp Incision & Burr Hole 6. Intracranial Cell Injection 7. Suture Incision 8. Post-operative Care 9. Ivermectin Treatment 10. Monitor Tumor Growth 11. Endpoint Analysis
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Caption: Workflow for in vivo glioblastoma xenograft study.
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Protocol 3: Ivermectin Administration and Tumor
Monitoring
This protocol outlines the treatment of tumor-bearing mice with Ivermectin.

Materials:

Tumor-bearing mice

Ivermectin solution (prepared in a suitable vehicle, e.g., PEG400/Tween 80/saline)

Calipers

Analytical balance

Procedure:

Tumor Growth: Allow tumors to establish and reach a palpable size (for subcutaneous

models) or until neurological symptoms appear (for orthotopic models).

Randomization: Randomize mice into treatment and control groups.

Ivermectin Administration: Administer Ivermectin via the desired route (e.g., intraperitoneal

injection, oral gavage, or intranasal).[13] A typical dose might be 10-20 mg/kg, administered

daily or on alternate days.[6][13] The control group should receive the vehicle only.

Tumor Measurement (Subcutaneous Model): Measure tumor dimensions with calipers every

2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

Survival Monitoring (Orthotopic Model): Monitor mice daily for weight loss, neurological

deficits, and overall health. The primary endpoint is typically survival.

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for

further analysis (e.g., histology, Western blot, IHC for proliferation and apoptosis markers like

Ki-67 and cleaved caspase-3).[1]

Disclaimer
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These protocols and application notes are intended for research purposes only. The

experimental conditions, including cell lines, animal models, and Ivermectin dosage, may

require optimization for specific research goals. All animal experiments must be conducted in

accordance with institutional and national guidelines for the care and use of laboratory animals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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